

Application Notes and Protocols: Synthesis of L-Vinylglycine from L-Methionine

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Compound of Interest

Compound Name: *L*-Vinylglycine

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These application notes provide detailed protocols for the chemical synthesis of **L-vinylglycine**, a valuable chiral building block in pharmaceutical development, starting from the readily available amino acid L-methionine. The methods outlined below are based on established and improved procedures, offering scalability and high enantiomeric purity.

Method 1: Sulfoxide Pyrolysis (Rapoport Synthesis)

This classic and widely cited method involves the controlled oxidation of N-protected L-methionine to its corresponding sulfoxide, followed by a thermal elimination (pyrolysis) to yield the desired **L-vinylglycine** derivative. An optimized, solvent-free pyrolysis protocol has been developed to improve yield and scalability.[1][2][3]

Reaction Pathway

The synthesis proceeds in three main steps:

- Protection and Esterification of L-Methionine: The amino group of L-methionine is protected, and the carboxylic acid is esterified. A common protecting group is benzyloxycarbonyl (Cbz).
- Oxidation to Sulfoxide: The sulfide in the methionine side chain is selectively oxidized to a sulfoxide.

- Pyrolysis: The sulfoxide undergoes thermal syn-elimination to form the vinyl group, yielding the protected **L-vinylglycine**.
- Deprotection: The protecting groups are removed to give **L-vinylglycine**.

Quantitative Data Summary

Step	Reactants	Reagents /Conditions	Product	Yield (%)	Purity/ee (%)	Reference
1. Esterification	L-Methionine, Methanol	HCl (gas)	L-Methionine methyl ester hydrochloride	99	-	[4]
2. N-Protection	L-Methionine methyl ester hydrochloride, Water, Ether	Potassium bicarbonate, Benzyl chloroformate	N-(Benzoyloxy carbonyl)-L-methionine methyl ester	-	-	[4]
3. Sulfoxide Formation	N-(Benzoyloxy carbonyl)-L-methionine methyl ester, Methanol	Sodium periodate (NaIO ₄), Water	Methyl L-2-(benzyloxy carbonyl)-mino)-4-(methylsulfonyl)butanoate	-	-	[4]
4. Pyrolysis	Methyl L-2-(benzyloxy carbonyl)-mino)-4-(methylsulfonyl)butanoate	Kugelrohr apparatus, 195–200°C, 0.1–0.3 mm Hg	N-(Benzoyloxy carbonyl)-L-vinylglycine methyl ester	60–62	95 (purity)	[4]
5. Deprotection	N-(Benzoyloxy carbonyl)-L-	6 N HCl, reflux	L-Vinylglycine	~100	99 (ee)	[1][4]

vinylglycine hydrochlori
methyl de
ester

Experimental Protocols

Step 1: Preparation of L-Methionine Methyl Ester Hydrochloride[4]

- Charge a 3-L, three-necked Morton flask with L-methionine (100.0 g, 0.67 mol) and methanol (0.7 L).
- Cool the solution to 0°C.
- Bubble hydrogen chloride gas through the mixture for 15 minutes until the solution becomes homogeneous.
- Remove the cooling bath and stir the solution for 18 hours.
- Evaporate the solvent under reduced pressure to yield L-methionine methyl ester hydrochloride as a white solid (132.5 g, 99%).

Step 2: Preparation of N-(Benzylloxycarbonyl)-L-methionine methyl ester[4]

- To a 3-L, three-necked Morton flask, add L-methionine methyl ester hydrochloride (117.6 g, 0.56 mol), potassium bicarbonate (282.3 g, 2.82 mol), water (750 mL), and ether (750 mL).
- Cool the mixture to 0°C.
- Slowly add benzyl chloroformate.
- After the reaction is complete, separate the organic layer, wash, dry, and evaporate the solvent to obtain the product.

Step 3: Preparation of Methyl L-2-(benzylloxycarbonylamino)-4-(methylsulfinyl)butanoate[4]

- In a 5-L, three-necked Morton flask, dissolve N-(Benzylloxycarbonyl)-L-methionine methyl ester (166.0 g, 0.56 mol) in methanol (1.5 L) and cool to 0°C.

- Prepare a solution of sodium periodate (NaIO_4) (131.4 g, 0.61 mol) in water (2 L).
- Add the NaIO_4 solution dropwise to the methanol solution over 1.5 hours.
- Remove the cooling bath and stir for 18 hours.
- Filter the mixture through Celite and process the filtrate to isolate the sulfoxide product.

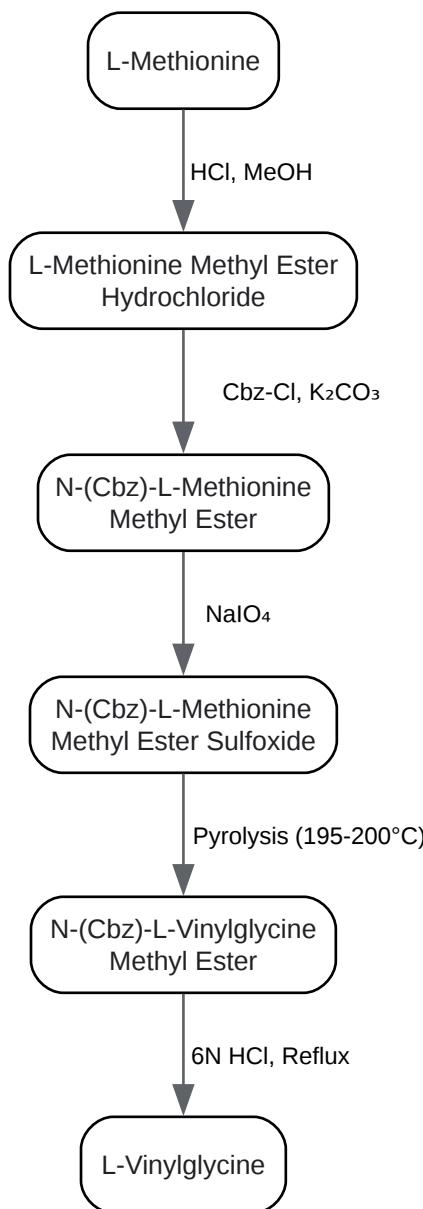
Step 4: Pyrolysis to N-(Benzylloxycarbonyl)-**L-vinylglycine** methyl ester[4]

- Place the sulfoxide (35.0 g, 0.11 mol) and Pyrex helices (35 g) in a 1-L round-bottomed flask.
- Mix thoroughly by shaking.
- Distill using a preheated rocking Kugelrohr apparatus at 195–200°C and 0.1–0.3 mm Hg for 1 hour.
- Collect the distillate in a receiving flask cooled with powdered dry ice.
- Purify the resulting yellow oil by chromatography to yield the product (17.4 g, 62%).

Step 5: Deprotection to **L-Vinylglycine** Hydrochloride[4]

- Reflux the N-(Benzylloxycarbonyl)-**L-vinylglycine** methyl ester in 6 N hydrochloric acid for 1 hour.
- Upon completion, evaporate the solvent to obtain **L-vinylglycine** hydrochloride in nearly quantitative yield.

Workflow Diagram



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Caption: Workflow for the synthesis of **L-Vinylglycine** via sulfoxide pyrolysis.

Method 2: Photofragmentation of L-Methionine Derivative

A photochemical approach has also been developed, starting from L-methionine. This method involves the irradiation of a protected L-methionine sulfoxide to induce fragmentation and formation of the vinyl group.[1][2]

Reaction Pathway

- Protection of L-Methionine: The amino group of L-methionine is protected, for instance, with a phthaloyl group.
- Oxidation to Sulfoxide: The sulfide is oxidized to a sulfoxide.
- Photofragmentation: The sulfoxide is irradiated with UV light (e.g., 300 nm) in a suitable solvent like acetonitrile, leading to the formation of the protected vinylglycine.

Quantitative Data Summary

Step	Starting Material	Conditions	Product	Yield (%)	Purity/ee (%)	Reference
Photofragmentation	N- Phthaloyl- L- methionine methyl ester sulfoxide	300 nm irradiation in acetonitrile	Methyl N- phthaloyl- L- vinylglycinate	-	-	[1]

Note: This method encountered side reactions at substrate concentrations above 10 mM.[1][2]

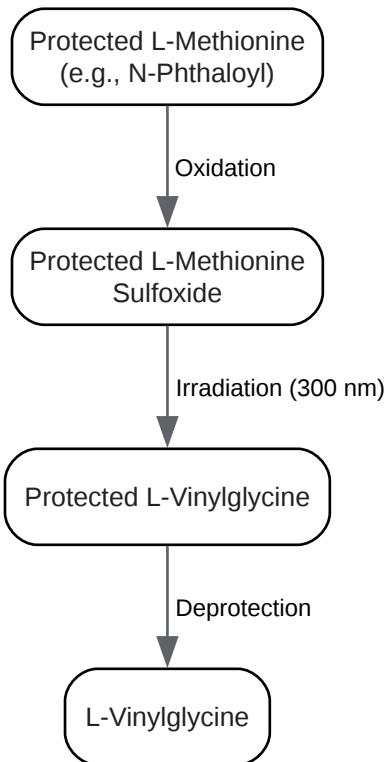
Experimental Protocol

A detailed, step-by-step protocol for this specific method is less commonly available in introductory literature and requires consultation of the primary research papers by Griesbeck and coworkers. The general procedure is as follows:

- Synthesize and protect L-methionine, for example, as methyl N-phthaloyl-L-methionine.
- Oxidize the sulfide to a sulfoxide using a suitable oxidizing agent.
- Dissolve the sulfoxide in acetonitrile at a low concentration (e.g., <10 mM).
- Irradiate the solution with 300 nm UV light until the reaction is complete, monitoring by a suitable analytical method (e.g., TLC or HPLC).

- Isolate and purify the product, methyl N-phthaloyl-L-vinylglycinate, using standard chromatographic techniques.
- Perform deprotection to obtain **L-vinylglycine**.

Logical Relationship Diagram



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Caption: Logical steps for the photofragmentation synthesis of **L-Vinylglycine**.

Method 3: Synthesis via L-Homoserine

While not a direct one-step conversion from L-methionine, a highly efficient route to **L-vinylglycine** proceeds through L-homoserine, which can be obtained from L-methionine in high yield.[5] This pathway offers an alternative with good yields and high optical purity.

Reaction Pathway

- Conversion of L-Methionine to L-Homoserine: This can be achieved via a "one-pot" procedure.[5]

- Lactonization and Protection: L-homoserine is converted to its lactone and the amino group is protected (e.g., with a Boc group).
- Lactone Cleavage and Selenide Formation: The lactone is opened using a phenylselenolate anion.
- Oxidation and Elimination: The resulting selenide is oxidized and undergoes syn-elimination to form the vinyl group.
- Deprotection: Removal of the protecting groups yields **L-vinylglycine**.

Quantitative Data Summary

Step	Starting Material	Key Reagents /Conditions	Product	Yield (%)	Purity/ee (%)	Reference
L-Met to L-Homoserine	L-Methionine	Baldwin's "one-pot" procedure	L-Homoserine	90	-	[5]
Overall from L-Homoserine Lactone	N-(Boc)-L-homoserine lactone	4 steps	L- α -Vinylglycine	72 (overall)	≥ 95 (ee)	[5]

Experimental Protocol (from L-Homoserine Lactone)

Step 1: N-Boc Protection of L-Homoserine Lactone[5]

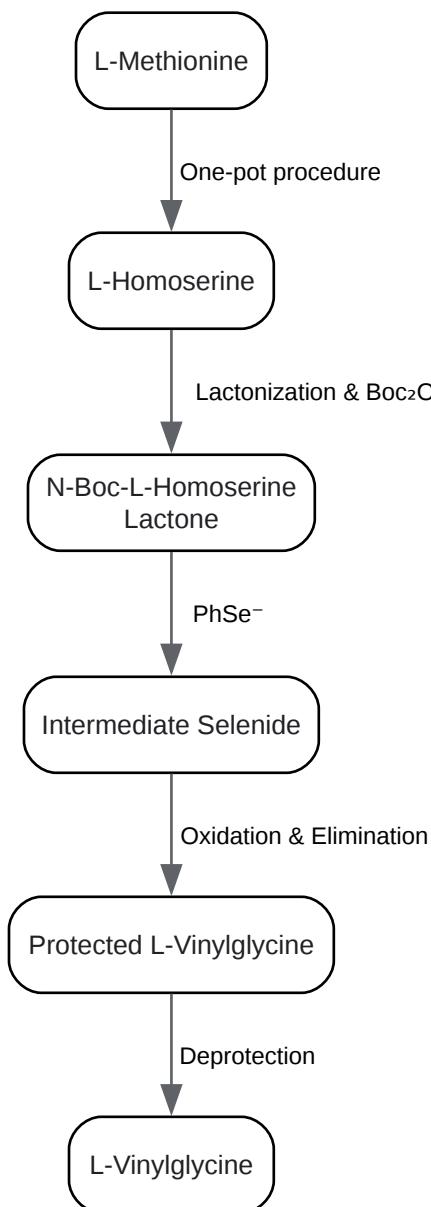
- To a solution of L-homoserine lactone salt (e.g., trifluoroacetate or hydrochloride) and triethylamine in dichloromethane at 0°C, add di-tert-butyl dicarbonate (Boc₂O).
- Stir the reaction mixture for 12 hours at room temperature.
- Perform an aqueous workup to isolate N-(tert-Butoxycarbonyl)-homoserine lactone.

Step 2: Phenylselenolate-mediated Lactone Cleavage[5]

- Prepare a solution of sodium borohydride and diphenyl diselenide in DMF to generate the phenylselenolate equivalent.
- Add a solution of the N-Boc-homoserine lactone in DMF to the phenylselenolate solution.
- Heat the reaction at 100°C for 1 hour.
- Work up the reaction to isolate the intermediate selenide.

The subsequent oxidation, elimination, and deprotection steps would follow standard literature procedures to complete the synthesis.^[5]

Signaling Pathway Diagram



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Caption: Synthesis of **L-Vinylglycine** from L-Methionine via an L-Homoserine intermediate.

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